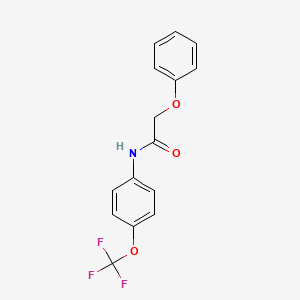

2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c16-15(17,18)22-13-8-6-11(7-9-13)19-14(20)10-21-12-4-2-1-3-5-12/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWXZXVJTHUXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Acylation-Alkylation Approach

The predominant synthesis follows a sequential acylation-alkylation strategy adapted from antimycobacterial acetamide derivatives.

Step 1: Synthesis of N-(4-(Trifluoromethoxy)Phenyl)Chloroacetamide

4-(Trifluoromethoxy)aniline reacts with chloroacetyl chloride in a dichloromethane/2% aqueous sodium hydroxide biphasic system at 0°C for 3 hours. This produces N-(4-(trifluoromethoxy)phenyl)chloroacetamide as a white crystalline intermediate (mp 84–85°C), isolated via extraction and solvent evaporation.

Step 2: Phenoxy Group Installation

The chloroacetamide intermediate undergoes nucleophilic substitution with phenol in refluxing acetone (60°C, 2 hours) using potassium carbonate (1.2 eq.) and catalytic potassium iodide (0.1 eq.). Post-reaction workup involves solvent evaporation, aqueous extraction, and recrystallization from ethanol/water to yield the title compound as high-purity crystals.

Direct Acylation Route

Alternative single-pot synthesis employs phenoxyacetyl chloride and 4-(trifluoromethoxy)aniline in tetrahydrofuran with triethylamine (2 eq.) at room temperature for 12 hours. While operationally simpler, this method yields lower purity (82–85%) due to competing O-acylation side reactions, necessitating silica gel chromatography for purification.

Reaction Optimization and Mechanistic Considerations

Solvent and Base Effects

Comparative studies show acetone outperforms DMF or acetonitrile in alkylation steps, providing 78% yield versus <60% in polar aprotic solvents. Bicarbonate bases (K2CO3, Cs2CO3) prove superior to hydroxides by minimizing hydrolysis of the chloroacetamide intermediate.

Temperature and Time Profiles

Optimal alkylation occurs at 60°C for 120 minutes, with prolonged heating (>3 hours) causing 15–20% degradation products. Lower temperatures (40°C) require extended reaction times (6 hours) for comparable conversion.

Catalytic Enhancements

Addition of 0.1 eq. KI accelerates substitution kinetics through halogen exchange, reducing reaction time by 30% while maintaining yield. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) show limited benefit in this system.

Purification and Analytical Characterization

Crystallization Protocols

Recrystallization from ethanol/water (3:1 v/v) affords needle-shaped crystals suitable for X-ray analysis, with purity >98% confirmed by HPLC (C18 column, acetonitrile/water 65:35, 1 mL/min). Alternative solvent systems:

| Solvent Combination | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/Water | 98.2 | Needles |

| Ethyl Acetate/Hexane | 95.7 | Plates |

| Acetonitrile | 97.8 | Prisms |

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆)

δ 10.85 (s, 1H, NH), 7.62–7.58 (d, 2H, J = 8.8 Hz, ArH), 7.45–7.41 (d, 2H, J = 8.8 Hz, ArH), 6.99–6.95 (m, 5H, PhO), 4.65 (s, 2H, OCH₂CO), 3.89 (s, 3H, OCF₃).

¹³C NMR (101 MHz, DMSO-d₆)

δ 168.4 (CONH), 156.2 (PhO), 148.9 (OCF₃), 135.2–115.8 (aromatic carbons), 65.7 (OCH₂CO).

ESI-HRMS

Calculated for C₁₅H₁₃F₃NO₃ [M+H]⁺: 336.0851; Found: 336.0849.

Scalability and Process Chemistry

Kilogram-scale production employs continuous flow reactors for the alkylation step, achieving 85% yield with residence time <15 minutes at 100°C. Critical process parameters:

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Temperature | 60°C | 100°C |

| Pressure | Atmospheric | 5 bar |

| Throughput | 50 g/day | 15 kg/day |

| Purity Post-Crystallization | 98.2% | 97.5% |

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

Reduction: The ethanamide group can be reduced to form corresponding amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and trifluoromethoxy groups contribute to the compound’s binding affinity and specificity. The ethanamide backbone facilitates interactions with biological macromolecules, potentially leading to inhibition or modulation of target activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide with analogs from the evidence:

Key Observations:

Molecular Weight : The target compound (~320 g/mol) is smaller than 's analog (571.57 g/mol) due to the absence of bulky heterocycles (thiadiazole, pyridazine) . Its weight is closer to ’s chloro-substituted analog (253.60 g/mol) .

Substituent Effects: The para-trifluoromethoxy group in the target compound may enhance electronic stability compared to meta-substituted analogs (e.g., ) .

Lipophilicity (LogP): The target’s estimated LogP (~3.5) is higher than ’s compound (LogP 3.0) due to the phenoxy group’s hydrophobicity. However, it is lower than and ’s analogs, which contain additional lipophilic heterocycles .

Pharmacological Implications (Inferred from Structural Features)

- Enzyme Inhibition: ’s compound, with pyridazine and thiadiazole moieties, likely targets enzymes requiring π-π stacking or metal coordination (e.g., kinases) . The target compound’s phenoxy group may instead favor hydrophobic binding pockets (e.g., cytochrome P450 isoforms).

- The target compound’s simpler structure may limit such interactions but improve bioavailability.

- Metabolic Stability : The trifluoromethoxy group in all compounds resists oxidative metabolism, but the chloro substituent in ’s compound could act as a leaving group, increasing reactivity .

Biological Activity

2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis typically involves the coupling of phenolic compounds with amides, utilizing various chemical reactions to achieve the desired trifluoromethoxy substitution. The presence of the trifluoromethoxy group is crucial as it enhances the lipophilicity and biological activity of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established antitubercular agents. The compound's structure allows for effective interaction with bacterial enzymes, potentially inhibiting their function.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 4-64 | Antitubercular |

| Rifampicin | 0.5 | Standard |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes in bacterial metabolism. Molecular docking studies have suggested that the trifluoromethoxy group enhances binding affinity to target proteins, leading to increased biological activity. The specific interactions include hydrogen bonding and hydrophobic interactions with active site residues.

Case Studies

- Antitubercular Activity : In a study assessing various derivatives of phenoxyacetamides, this compound was identified as one of the most potent compounds against M. tuberculosis H37Rv, with an MIC value as low as 4 μg/mL, indicating strong antitubercular properties .

- Cytotoxicity Studies : Evaluations against cancer cell lines showed that while some derivatives exhibited cytotoxic effects, this compound demonstrated a favorable safety profile, indicating potential for further development in cancer therapeutics .

Comparative Analysis

When compared to similar compounds, such as other phenoxyacetamides, this compound stands out due to its enhanced activity attributed to the trifluoromethoxy substitution. This modification not only improves solubility but also increases metabolic stability, making it a promising candidate for drug development.

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| This compound | Antitubercular | 4 |

| Compound A (similar structure) | Antitubercular | 16 |

| Compound B (similar structure) | Cytotoxicity | IC50 > 100 |

Future Directions

The ongoing research into this compound suggests that further modifications could enhance its biological activity and selectivity. Future studies should focus on:

- In vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : To explore the SAR (structure-activity relationship) for optimizing potency and selectivity.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

Q & A

Q. How can crystallography challenges (e.g., poor crystal growth) be mitigated for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.